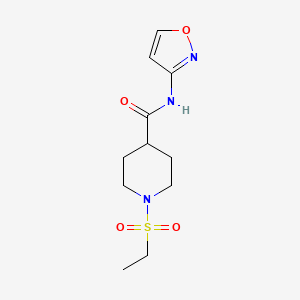

1-(ethylsulfonyl)-N-3-isoxazolyl-4-piperidinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related sulfonamide derivatives involves multiple steps, starting with the reaction of specific sulfonyl chlorides with ethyl piperidine-4-carboxylate or similar compounds, leading to the formation of a variety of sulfonamide derivatives with potential biological activities (Khalid et al., 2014).

Molecular Structure Analysis

X-ray diffraction studies and spectroscopic techniques such as IR, 1H-NMR, and EI-MS spectra are commonly used to characterize the molecular structure of synthesized compounds, confirming their expected structures and providing insights into their molecular conformations (Naveen et al., 2015).

Chemical Reactions and Properties

Compounds similar to "1-(ethylsulfonyl)-N-3-isoxazolyl-4-piperidinecarboxamide" have been explored for their reactivity and chemical properties, including their potential as inhibitors for specific enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating their relevance in the development of therapeutic agents (Khalid et al., 2014).

科学的研究の応用

Antibacterial Properties

- Synthesis and Antibacterial Study of Related Compounds : Research has explored the synthesis of N-substituted derivatives of compounds related to 1-(ethylsulfonyl)-N-3-isoxazolyl-4-piperidinecarboxamide. These derivatives have shown moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Anticancer Potential

- Synthesis and Evaluation as Anticancer Agents : Another study investigated the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, related to 1-(ethylsulfonyl)-N-3-isoxazolyl-4-piperidinecarboxamide, and evaluated them as potential anticancer agents. Certain compounds showed strong anticancer activity, indicating the potential of related structures in cancer treatment (Rehman et al., 2018).

Acetylcholinesterase Inhibition

- Anti-Acetylcholinesterase Activity : Compounds similar to 1-(ethylsulfonyl)-N-3-isoxazolyl-4-piperidinecarboxamide have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds have shown promise as inhibitors, suggesting potential applications in treating conditions like Alzheimer’s disease (Khalid et al., 2014).

Applications in Li-ion Batteries

- Use in Li-ion Batteries : A study on 1-ethyl-1-methyl piperidinium bis(trifluoromethanesulfonyl)imide, a compound structurally related to 1-(ethylsulfonyl)-N-3-isoxazolyl-4-piperidinecarboxamide, demonstrated its application as a co-solvent in Li-ion batteries. This indicates the potential of similar compounds in enhancing the performance of battery electrolytes (Kim et al., 2013).

Radioligand for Acetylcholinesterase

- Radioligand for AChE Imaging : Compounds with structural similarities to 1-(ethylsulfonyl)-N-3-isoxazolyl-4-piperidinecarboxamide have been explored as radioligands for in vivo imaging of acetylcholinesterase, a key enzyme in the cholinergic system (Brown-Proctor et al., 1999).

Antioxidant and Anticholinesterase Activities

- Antioxidant and Anticholinesterase Properties : Research on sulfonyl hydrazones with piperidine rings, structurally related to 1-(ethylsulfonyl)-N-3-isoxazolyl-4-piperidinecarboxamide, has highlighted their significance in medicinal chemistry. These compounds have been evaluated for antioxidant capacity and anticholinesterase activity, showing promising results (Karaman et al., 2016).

Cyclin-Dependent Kinase Inhibition

- Cyclin-Dependent Kinase Inhibitors : A study investigated the use of beta-piperidinoethylsulfides, related to 1-(ethylsulfonyl)-N-3-isoxazolyl-4-piperidinecarboxamide, as inhibitors of cyclin-dependent kinase CDK2, an enzyme important in cell cycle regulation. This suggests potential applications in cancer therapy (Griffin et al., 2006).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-ethylsulfonyl-N-(1,2-oxazol-3-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O4S/c1-2-19(16,17)14-6-3-9(4-7-14)11(15)12-10-5-8-18-13-10/h5,8-9H,2-4,6-7H2,1H3,(H,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWPZVDJDGSYFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=NOC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5556529.png)

![6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5556531.png)

![2-(5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-ethylacetamide](/img/structure/B5556539.png)

![1-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-2-azepanone](/img/structure/B5556541.png)

![2-[1-(1,3-benzothiazol-5-yl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5556545.png)

![methyl 4-[(2-chlorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5556554.png)

![2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}phthalazin-1(2H)-one](/img/structure/B5556561.png)

![1-{[6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole](/img/structure/B5556563.png)

![4-[4-(2-fluorophenoxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5556574.png)

![4-[(dimethylamino)sulfonyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B5556580.png)

![methyl 5-methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5556595.png)